molecular formula C7H13N5 B15261792 5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B15261792
M. Wt: 167.21 g/mol
InChI Key: PCUGIMKLSIFMEY-UHFFFAOYSA-N
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Description

5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a triazole ring, and an amine group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopropyl derivatives with triazole precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine and triazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst presence.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The cyclopropyl and triazole groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.

    1-aminocyclopropylphosphonic acid: Known for its biological activity and applications in agriculture.

Uniqueness

5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is unique due to its combination of a cyclopropyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13N5/c1-12(2)6-9-5(10-11-6)7(8)3-4-7/h3-4,8H2,1-2H3,(H,9,10,11)

InChI Key

PCUGIMKLSIFMEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=N1)C2(CC2)N

Origin of Product

United States

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